

Application Notes and Protocols for CAL Fluor Red 610 Oligonucleotide Labeling

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Compound of Interest

Compound Name: *Fluorescent red 610*

Cat. No.: *B12398381*

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Introduction

CAL Fluor Red 610 is a fluorescent dye that serves as a robust tool for labeling oligonucleotides used in a variety of molecular biology applications. With an absorption maximum at 590 nm and an emission maximum at 610 nm, it fluoresces in the orange-red region of the visible spectrum.^{[1][2]} This makes it an excellent alternative for dyes like Texas Red and ROX.^{[3][4]} CAL Fluor Red 610 is particularly well-suited for use in real-time quantitative PCR (qPCR) assays, often as a reporter dye in hydrolysis probes (e.g., TaqMan® probes) and Molecular Beacons.^[1] It can be effectively quenched by Black Hole Quencher® 2 (BHQ®-2).

A key advantage of the CAL Fluor dyes, including CAL Fluor Red 610, is that they are designed for incorporation during oligonucleotide synthesis. This is achieved through the use of phosphoramidite or Controlled Pore Glass (CPG) chemistries, which generally results in more efficient and consistent labeling compared to post-synthesis conjugation methods. The unique attachment chemistry also ensures that the final product is a single, well-defined isomer, which simplifies purification and analysis.

These application notes provide detailed protocols for the labeling of oligonucleotides with CAL Fluor Red 610 at the 5' and 3' termini, as well as internally. Additionally, it includes information on the purification and quality control of the labeled oligonucleotides and their application in qPCR.

Data Presentation

Spectral and Physical Properties of CAL Fluor Red 610

Property	Value	Reference
Excitation Maximum (λ_{abs})	590 nm	
Emission Maximum (λ_{em})	610 nm	
Molar Extinction Coefficient (at λ_{abs})	108,000 M ⁻¹ cm ⁻¹	
Recommended Quencher	BHQ®-2	
Appearance	Red solid	

Estimated Oligonucleotide Labeling Efficiency with CAL Fluor Red 610

Labeling Method	Typical Coupling Efficiency	Expected Final Yield (Post-Purification)	Factors Influencing Yield
5' Labeling (Phosphoramidite)	>99% (per cycle for standard phosphoramidites)	10-50%	Oligonucleotide length and sequence, synthesis scale, success of deprotection, purification method (e.g., HPLC, PAGE), and handling.
3' Labeling (CPG)	N/A (Initiates synthesis)	10-50%	Oligonucleotide length and sequence, synthesis scale, success of deprotection, purification method (e.g., HPLC, PAGE), and handling.
Internal Labeling (dT Phosphoramidite)	>99% (per cycle for standard phosphoramidites)	10-50%	Oligonucleotide length and sequence, synthesis scale, success of deprotection, purification method (e.g., HPLC, PAGE), and handling.

Note: The final yield of a labeled oligonucleotide is highly variable and depends on several factors. The coupling efficiency of the phosphoramidite chemistry itself is typically very high. However, the overall yield is significantly impacted by the length and sequence of the oligonucleotide, the scale of the synthesis, and the efficiency of the post-synthesis deprotection and purification steps. The provided yield ranges are estimates for standard-length oligonucleotides (20-40 bases) and can be lower for longer or more complex sequences.

Experimental Protocols

5'-Labeling of Oligonucleotides using CAL Fluor Red 610 Phosphoramidite

This protocol describes the incorporation of CAL Fluor Red 610 at the 5'-terminus of an oligonucleotide during standard solid-phase synthesis.

Materials:

- CAL Fluor Red 610 Amidite
- Standard DNA synthesis reagents and solvents (e.g., activator, capping reagents, oxidizer, deblocking solution)
- Anhydrous acetonitrile for phosphoramidite dissolution
- DNA synthesizer
- Controlled Pore Glass (CPG) solid support with the initial nucleoside
- Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)
- Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

- Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a standard DNA synthesizer using phosphoramidite chemistry.
- Preparation of CAL Fluor Red 610 Amidite: Just prior to the final coupling step, dissolve the CAL Fluor Red 610 Amidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- 5'-Coupling: In the final coupling cycle, introduce the dissolved CAL Fluor Red 610 Amidite to the synthesizer. The synthesizer will perform the coupling reaction to attach the dye to the 5'-hydroxyl group of the oligonucleotide.

- Cleavage and Deprotection:
 - After synthesis is complete, transfer the CPG support to a screw-cap vial.
 - Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).
 - Incubate at 60°C for 3 hours. Caution: Avoid using strong bases like concentrated ammonia, as they can degrade the CAL Fluor Red 610 dye.
 - Allow the vial to cool to room temperature.
 - Filter the solution to separate the deprotected oligonucleotide from the CPG support.
 - Evaporate the supernatant to dryness using a vacuum centrifuge.
- Purification:
 - Resuspend the dried, labeled oligonucleotide in a suitable buffer (e.g., 0.1 M TEAA or sterile water).
 - Purify the labeled oligonucleotide using reverse-phase HPLC to separate the full-length, labeled product from failure sequences and unlabeled oligonucleotides.
- Quantification and Quality Control:
 - Measure the absorbance of the purified oligonucleotide at 260 nm (for the oligonucleotide) and 590 nm (for CAL Fluor Red 610).
 - Calculate the concentration and labeling efficiency.
 - Verify the mass of the final product using mass spectrometry. The expected mass increase due to the CAL Fluor Red 610 moiety is 636.69 Da.

3'-Labeling of Oligonucleotides using CAL Fluor Red 610 CPG

This protocol utilizes a solid support pre-derivatized with CAL Fluor Red 610 to synthesize an oligonucleotide with the dye at the 3'-terminus.

Materials:

- CAL Fluor Red 610 CPG
- Standard DNA synthesis reagents, solvents, and phosphoramidites
- DNA synthesizer
- Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)
- Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

- Synthesizer Setup: Pack a synthesis column with the appropriate amount of CAL Fluor Red 610 CPG for the desired synthesis scale.
- Oligonucleotide Synthesis: Perform the oligonucleotide synthesis on a standard DNA synthesizer, starting from the CAL Fluor Red 610 CPG. The first nucleoside phosphoramidite will be coupled to the dye-derivatized support.
- Cleavage and Deprotection:
 - Following the completion of the synthesis, transfer the CPG to a screw-cap vial.
 - Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).
 - Incubate at 60°C for 3 hours.
 - Cool the vial to room temperature.
 - Filter the solution to remove the CPG.
 - Evaporate the solution to dryness.
- Purification:
 - Resuspend the crude labeled oligonucleotide in a suitable buffer.

- Purify using reverse-phase HPLC.
- Quantification and Quality Control:
 - Determine the concentration by measuring the absorbance at 260 nm and 590 nm.
 - Confirm the identity and purity of the final product by mass spectrometry.

Internal Labeling of Oligonucleotides using CAL Fluor Red 610 dT Phosphoramidite

This protocol describes the incorporation of CAL Fluor Red 610 at a specific internal thymidine (T) position within an oligonucleotide sequence.

Materials:

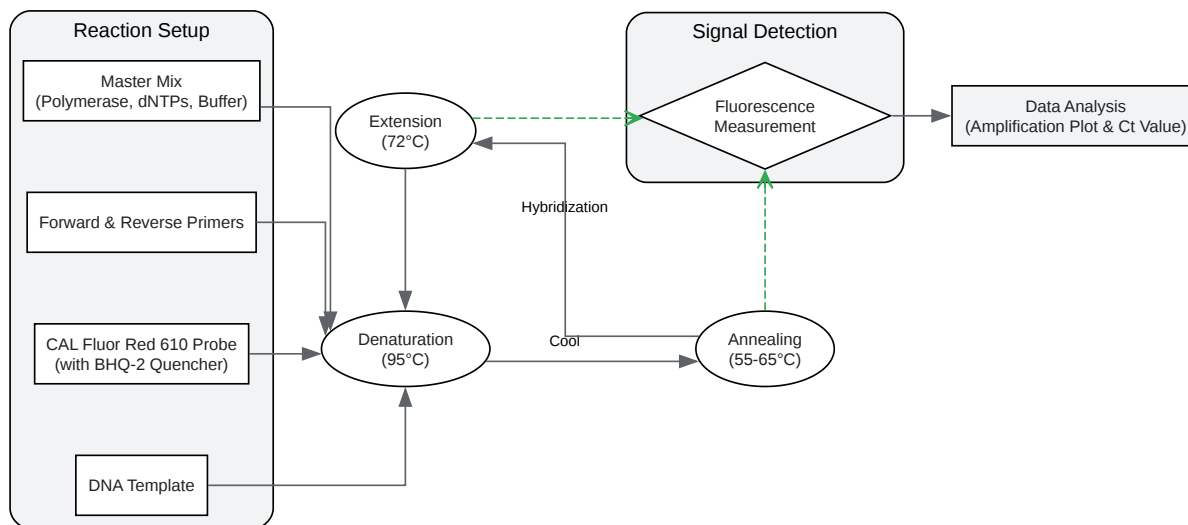
- CAL Fluor Red 610 dT Phosphoramidite
- Standard DNA synthesis reagents, solvents, and phosphoramidites
- DNA synthesizer
- CPG solid support
- Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)
- Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

- Oligonucleotide Synthesis: Begin the synthesis of the oligonucleotide sequence on a standard DNA synthesizer.
- Preparation of CAL Fluor Red 610 dT Amidite: Dissolve the CAL Fluor Red 610 dT Phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration.

- **Internal Coupling:** At the desired thymidine position in the sequence, introduce the dissolved CAL Fluor Red 610 dT Amidite to the synthesizer for the coupling reaction.
- **Continue Synthesis:** After the incorporation of the labeled dT, continue with the synthesis of the remaining sequence.
- **Cleavage and Deprotection:**
 - Once the synthesis is complete, transfer the CPG to a screw-cap vial.
 - Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).
 - Incubate at 60°C for 3 hours.
 - Cool to room temperature and filter to remove the CPG.
 - Evaporate the supernatant to dryness.
- **Purification:**
 - Resuspend the labeled oligonucleotide in an appropriate buffer.
 - Purify the product by reverse-phase HPLC.
- **Quantification and Quality Control:**
 - Measure the absorbance at 260 nm and 590 nm to determine the concentration.
 - Verify the mass of the final product using mass spectrometry. The expected mass increase for the internal CAL Fluor Red 610 dT modification is 1033.09 Da.

Mandatory Visualization



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Caption: Workflow for qPCR using a CAL Fluor Red 610 labeled probe.

Caption: Signaling mechanism of a Molecular Beacon probe.

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References

- 1. glenresearch.com [glenresearch.com]
- 2. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. bocsci.com [bocsci.com]
- 4. idtdna.com [idtdna.com]
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